

# Application Note: Quantification of Celosin H by High-Performance Liquid Chromatography

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## Compound of Interest

Compound Name: *Celosin H*

Cat. No.: B12427027

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## Abstract

This application note describes a reliable and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Celosin H**, a triterpenoid saponin found in the seeds of *Celosia argentea*. **Celosin H** and related saponins are key markers for the quality control of this medicinal plant and its derived products.[1] This method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a robust protocol for researchers, scientists, and drug development professionals. The methodology outlined is based on established principles for the analysis of similar triterpenoid saponins, ensuring high selectivity and sensitivity.[1][2]

## Introduction

**Celosin H** is an oleanane-type triterpenoid saponin isolated from the seeds of *Celosia argentea* L., a plant used in traditional medicine.[1][3] Accurate quantification of **Celosin H** is essential for the standardization of herbal materials, pharmacokinetic studies, and the development of phytopharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile natural products like saponins.[1][2] Due to the lack of strong chromophores in many saponins, UV detection can be challenging, but is often effective at lower wavelengths (200-210 nm).[4] This note provides a comprehensive protocol for sample preparation, chromatographic separation, and quantification of **Celosin H**.

## Experimental

#### Instrumentation and Consumables:

- HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[\[1\]](#)
- Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.
- Reagents: Formic acid (analytical grade).
- Standard: **Celosin H** reference standard (purity ≥98%).

Chromatographic Conditions: The following parameters are recommended for the separation of **Celosin H**.

Parameter	Condition
Column	C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Program	0-5 min, 20% B; 5-35 min, 20-80% B; 35-40 min, 80% B; 40-45 min, 80-20% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 205 nm
Injection Volume	10 µL
Run Time	50 minutes (including re-equilibration)

## Results and Discussion

This method provides excellent separation of **Celosin H** from other components typically found in crude extracts of *Celosia argentea* seeds. The use of a C18 column ensures good retention and peak shape for the triterpenoid saponin. The gradient elution allows for the effective separation of compounds with varying polarities.

Method Validation Summary: The method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics expected from this method.

Validation Parameter	Typical Result
Linearity ( $R^2$ )	$\geq 0.999$ for a concentration range of 5-200 $\mu\text{g/mL}$
Retention Time (tR)	Approximately 22-28 minutes (Varies with system)
Precision (%RSD)	$< 2.0\%$ for intraday and interday measurements
Accuracy (% Recovery)	98.0% - 102.0%
LOD (Limit of Detection)	$\sim 0.5 \mu\text{g/mL}$
LOQ (Limit of Quantification)	$\sim 1.5 \mu\text{g/mL}$

## Detailed Experimental Protocol

### Preparation of Solutions

#### 1.1. Mobile Phase Preparation:

- Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of ultrapure water. Mix thoroughly and degas using sonication or vacuum filtration.
- Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

#### 1.2. Standard Stock Solution Preparation (1 mg/mL):

- Accurately weigh 10 mg of **Celosin H** reference standard.
- Transfer it to a 10 mL volumetric flask.

- Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This is the stock solution.

### 1.3. Working Standard Solutions for Calibration Curve:

- Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with methanol.

## Sample Preparation (from *Celosia argentea* seeds)

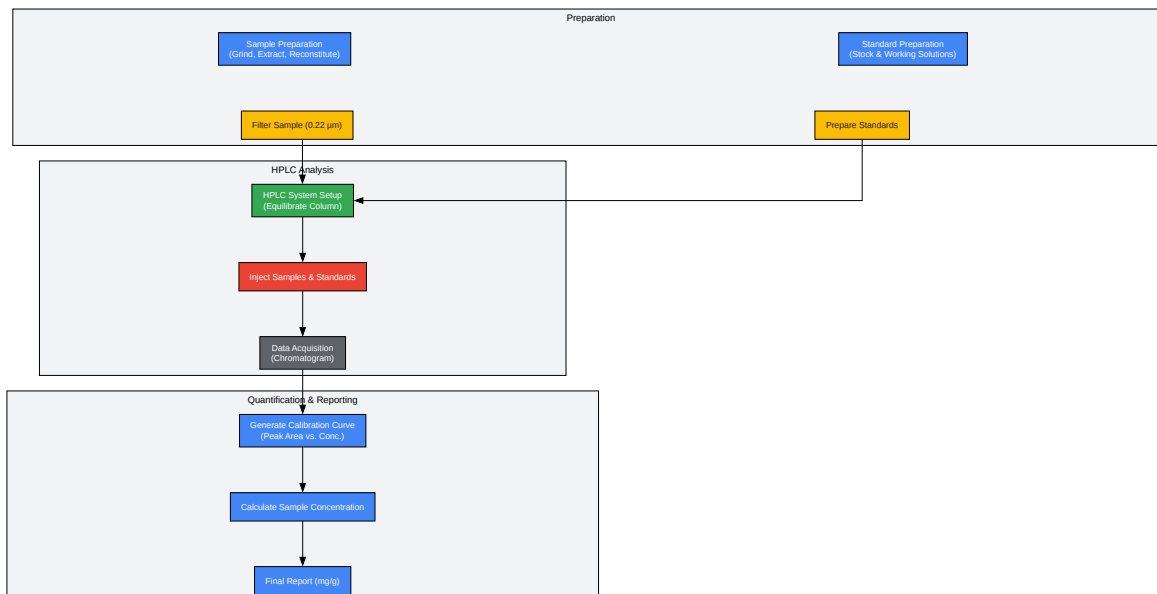
- Grinding: Grind the dried seeds of *Celosia argentea* into a fine powder (approx. 40-60 mesh).
- Extraction:
  - Accurately weigh 1.0 g of the powdered sample into a 50 mL conical flask.[\[1\]](#)
  - Add 25 mL of 80% methanol.[\[1\]](#)
  - Sonicate the mixture for 30 minutes in an ultrasonic bath.[\[1\]](#)
  - Centrifuge the extract at 4000 rpm for 15 minutes.[\[1\]](#)
  - Carefully collect the supernatant.
  - Repeat the extraction process on the residue two more times to ensure complete extraction.[\[1\]](#)
- Pooling and Reconstitution:
  - Pool the supernatants from the three extraction cycles.[\[1\]](#)
  - Evaporate the pooled solvent to dryness using a rotary evaporator under reduced pressure.[\[1\]](#)
  - Reconstitute the dried extract with 5 mL of methanol.[\[1\]](#)
- Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter directly into an HPLC vial before injection.[\[1\]](#)

## HPLC System Operation and Data Analysis

- System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (80% A: 20% B) for at least 30 minutes or until a stable baseline is achieved.
- Sequence Setup: Create a sequence including blank injections (methanol), the series of working standard solutions, and the prepared sample solutions.
- Injection and Data Acquisition: Inject 10  $\mu\text{L}$  of each solution and run the HPLC method as described in the chromatographic conditions table.
- Quantification:
  - Generate a calibration curve by plotting the peak area of **Celosin H** against the corresponding concentration of the working standards.
  - Determine the linearity by calculating the coefficient of determination ( $R^2$ ), which should be  $\geq 0.999$ .[\[1\]](#)
  - Calculate the concentration of **Celosin H** in the sample extracts using the regression equation obtained from the calibration curve.[\[1\]](#)
  - Report the final content as mg of **Celosin H** per gram of the initial powdered sample.

## Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample preparation to final data analysis.



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